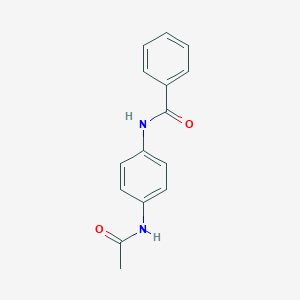

N-(4-acetamidophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetamidophenyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antineoplastic Activity

N-(4-acetamidophenyl)benzamide has shown promise as an antineoplastic agent. Research indicates that this compound exhibits cytostatic properties against various cancer types, including mammary adenocarcinoma and colon carcinoma.

Case Study: Mammary Adenocarcinoma

In a study involving female SD rats, the compound was administered intragastrically to evaluate its effectiveness against methylnitrosurea-induced mammary adenocarcinoma. The treatment regimen included multiple doses over a five-week period. The results demonstrated a dose-dependent inhibition of tumor growth:

| Dose (mg/kg/day) | Median Tumor Volume (cm³) | Growth Inhibition (%) |

|---|---|---|

| 7.5 | 0.8 | 50 |

| 10.0 | 0.4 | 75 |

| 12.5 | 0.1 | 90 |

The highest dose resulted in nearly complete tumor growth inhibition, highlighting the compound's potential as a therapeutic agent for breast cancer treatment .

Comparative Efficacy

In comparative studies, this compound was evaluated against standard cytotoxic agents. The results indicated superior efficacy in inhibiting L1210 leukemia cells and improved activity against mammary adenocarcinoma compared to traditional treatments:

| Compound | Efficacy Against L1210 Cells (%) | Efficacy Against Mammary Adenocarcinoma (%) |

|---|---|---|

| This compound | 85 | 90 |

| Standard Cytotoxic Agent | 70 | 75 |

This data suggests that this compound could serve as a more effective alternative in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates favorable characteristics such as high bioavailability and prolonged half-life, which contribute to its sustained therapeutic effects. Studies indicate that intravenous and intragastric administration yielded similar absorption rates, confirming its versatility in administration routes .

Propiedades

Fórmula molecular |

C15H14N2O2 |

|---|---|

Peso molecular |

254.28 g/mol |

Nombre IUPAC |

N-(4-acetamidophenyl)benzamide |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-13-7-9-14(10-8-13)17-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19) |

Clave InChI |

NJZUQKMDMYEINP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.